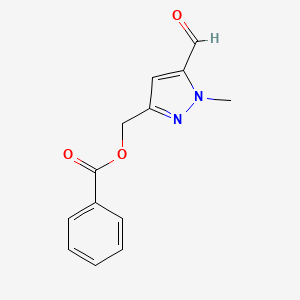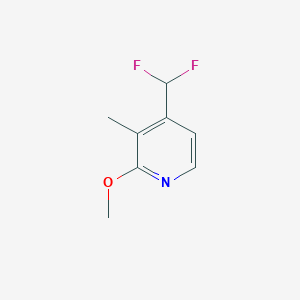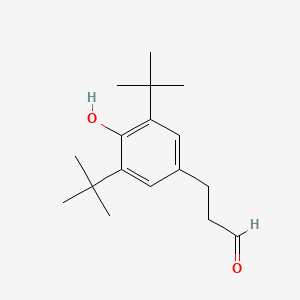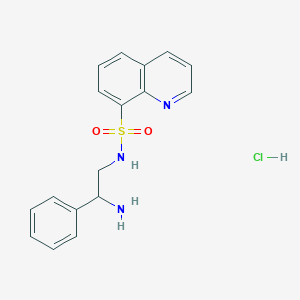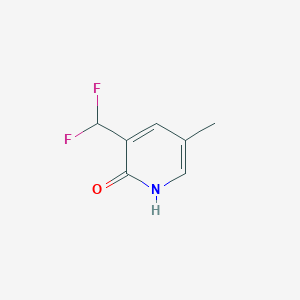
3-(Difluoromethyl)-5-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a difluoromethyl group at the 3-position and a methyl group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-methylpyridin-2(1H)-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These processes often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
科学的研究の応用
3-(Difluoromethyl)-5-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated heterocycle with similar applications in medicinal chemistry.
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine: A compound with two difluoromethyl groups, used in the synthesis of pharmaceuticals.
2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its antibacterial properties.
Uniqueness
3-(Difluoromethyl)-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which can confer distinct chemical and biological properties compared to other difluoromethylated compounds. Its combination of a difluoromethyl group and a methyl group on the pyridinone core makes it a versatile intermediate in the synthesis of various bioactive molecules.
特性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC名 |
3-(difluoromethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7F2NO/c1-4-2-5(6(8)9)7(11)10-3-4/h2-3,6H,1H3,(H,10,11) |
InChIキー |
RQCPQPJRPUZGSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
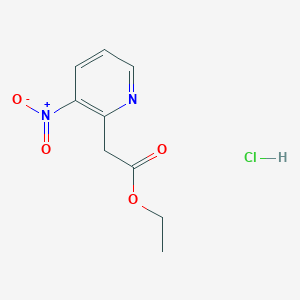
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

